Methyl 2-(3-nitrobenzylidene)acetoacetate

Vue d'ensemble

Description

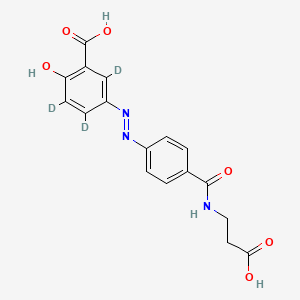

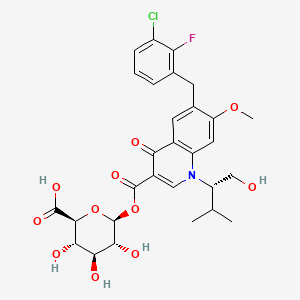

Methyl 2-(3-nitrobenzylidene)acetoacetate is an organic compound with the chemical formula C12H11NO5. It is a yellow solid that is soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide, but insoluble in water . This compound is used as an intermediate in organic synthesis, particularly in the preparation of drugs, dyes, and optically active compounds .

Applications De Recherche Scientifique

Methyl 2-(3-nitrobenzylidene)acetoacetate has several scientific research applications:

Safety and Hazards

“Methyl 2-(3-nitrobenzylidene)acetoacetate” is an irritating chemical and should be avoided in contact with skin and eyes . Appropriate personal protective equipment such as gloves, glasses, and laboratory coats should be worn during operation . It should be stored in a dark, dry, and well-ventilated place .

Orientations Futures

Mécanisme D'action

Target of Action

This compound is an organic compound and can be used as an intermediate in organic synthesis . It can be used in the synthesis of drugs, dyes, and optically active compounds .

Biochemical Pathways

As an intermediate in organic synthesis, it may participate in various chemical reactions that lead to the formation of different compounds .

Result of Action

As an intermediate in organic synthesis, its primary role is likely to participate in chemical reactions to form other compounds .

Action Environment

The action, efficacy, and stability of Methyl 2-(3-nitrobenzylidene)acetoacetate can be influenced by various environmental factors. For instance, its stability might be affected by factors such as temperature, pH, and the presence of other chemicals . It should be stored in a dark, dry, and well-ventilated place .

Méthodes De Préparation

Methyl 2-(3-nitrobenzylidene)acetoacetate can be synthesized through the reaction of benzaldehyde and ethyl acetoacetate under specific conditions . The general procedure involves:

Reactants: Benzaldehyde and ethyl acetoacetate.

Catalyst: A base such as sodium ethoxide.

Solvent: Ethanol or another suitable organic solvent.

Conditions: The reaction mixture is typically heated under reflux for several hours until the reaction is complete.

Industrial production methods may involve similar steps but are optimized for higher yields and purity. For example, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Analyse Des Réactions Chimiques

Methyl 2-(3-nitrobenzylidene)acetoacetate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include:

Reduction: Hydrogen gas, palladium on carbon.

Oxidation: Potassium permanganate, acidic or basic conditions.

Substitution: Amines or alcohols, often in the presence of a base or acid catalyst.

Major products formed from these reactions include amino derivatives, carboxylic acids, and substituted esters .

Comparaison Avec Des Composés Similaires

Methyl 2-(3-nitrobenzylidene)acetoacetate can be compared with other similar compounds such as:

Ethyl 2-(3-nitrobenzylidene)acetoacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 2-(2-nitrobenzylidene)acetoacetate: Similar structure but with the nitro group in the ortho position instead of the meta position.

The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and applications in organic synthesis .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-(3-nitrobenzylidene)acetoacetate involves the condensation of 3-nitrobenzaldehyde with methyl acetoacetate in the presence of a base to form the desired product.", "Starting Materials": [ "3-nitrobenzaldehyde", "methyl acetoacetate", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-nitrobenzaldehyde to a round-bottom flask", "Add methyl acetoacetate to the flask", "Add a base (e.g. sodium hydroxide) to the flask", "Heat the mixture under reflux for several hours", "Allow the mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product" ] } | |

Numéro CAS |

119128-13-1 |

Formule moléculaire |

C12H11NO5 |

Poids moléculaire |

249.22 g/mol |

Nom IUPAC |

methyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |

InChI |

InChI=1S/C12H11NO5/c1-8(14)11(12(15)18-2)7-9-4-3-5-10(6-9)13(16)17/h3-7H,1-2H3/b11-7- |

Clé InChI |

LYUBYLJQOZIBQB-XFFZJAGNSA-N |

SMILES isomérique |

CC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OC |

SMILES |

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |

SMILES canonique |

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |

Synonymes |

(Z)-2-[(3-Nitrophenyl)methylene]-3-oxobutanoic Acid Methyl Ester; (2Z)-2-[(3-Nitrophenyl)methylene]-3-oxobutanoic Acid Methyl Ester |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Q1: What is the significance of Methyl 2-(3-nitrobenzylidene)acetoacetate in the synthesis of Pranidipine?

A: this compound is a crucial intermediate formed by the condensation of Methyl acetoacetate and 3-nitrobenzaldehyde. This compound then undergoes a Hantzsch cyclization with cinnamyl 3-aminocrotonate to produce Pranidipine []. This synthetic route offers a milder and more efficient way to synthesize Pranidipine compared to previous methods.

Q2: What spectroscopic data confirms the successful synthesis of this compound?

A: While the research paper primarily focuses on the final product, Pranidipine, it mentions that the synthesized Pranidipine was characterized by IR, 1H NMR, 13C NMR, and MS spectral measurements []. It can be inferred that similar spectroscopic techniques were likely employed to confirm the structure of this compound during the synthesis process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1146665.png)

![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B1146670.png)